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Compound of Interest

Compound Name: D-Leucine-N-fmoc-d10

Cat. No.: B12408388

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of N-a-(9-
fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) and its deuterated analogue, Fmoc-L-
leucine-d10. The strategic replacement of hydrogen with deuterium can significantly alter the
metabolic fate of peptide-based therapeutics, making a thorough understanding of these
properties essential for drug design, synthesis, and formulation. This document outlines key
guantitative data, details common experimental methodologies, and illustrates relevant
chemical and biological processes.

Core Physicochemical Properties

Deuteration of the leucine side chain introduces a subtle yet significant change in mass, which
is the primary differentiator in the physicochemical profiles of Fmoc-L-leucine and its
deuterated counterpart. While many fundamental properties like solubility and pKa are not
expected to change dramatically, the increased mass has profound implications for metabolic
stability due to the kinetic isotope effect.

The following table summarizes the known physicochemical properties of both standard and
deuterated Fmoc-L-leucine.
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Fmoc-L-Leucine-

Property Fmoc-L-Leucine d10 Data Source
Molecular Formula C21H23NO4 C21H13D10NO4 [1112]1[3]
Molecular Weight 353.4 g/mol 363.47 g/mol [1][2]
White to off-white )
Appearance . Solid
solid/powder
. . 94-96 °C, 148-163 °C, _
Melting Point 152-156 °C (lit.)
152-156 °C
Isotopic Purity N/A >98 atom % D

Optical Rotation

[0]20/D = -25 £2° (c=1

[0]20/D = -25° (c=0.5

in DMF) in DMF)
Computed LogP 4.4 Not available
pKa (Predicted) 3.91+0.21 Not available

Note: The wide range in reported melting points for standard Fmoc-L-leucine may be attributed

to different polymorphic forms or measurement conditions.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for their application in

Solid-Phase Peptide Synthesis (SPPS), influencing coupling efficiency and purity. Fmoc-L-

leucine is characterized by its hydrophobicity.

General Solubility:

e Aqueous Solvents: Slightly soluble to sparingly soluble in water and aqueous buffers. For

improved solubility in aqueous buffers, it is recommended to first dissolve the compound in

an organic solvent like ethanol and then dilute with the aqueous buffer.

¢ Organic Solvents: Readily soluble in common organic solvents used in peptide synthesis,

including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://cdn.caymanchem.com/cdn/insert/10004888.pdf
https://www.chemimpex.com/products/02427
https://www.chemimpex.com/products/00145
https://cdn.caymanchem.com/cdn/insert/10004888.pdf
https://www.chemimpex.com/products/02427
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

(NMP), methanol, and ethanol. A solubility of approximately 30 mg/mL is reported for
ethanol, DMSO, and DMF.

A detailed study by Wang et al. systematically measured the mole fraction solubility of Fmoc-L-
leucine in various pure solvents at different temperatures, confirming that solubility increases
with rising temperature.

The Kinetic Isotope Effect (KIE) and Its Significance

The primary motivation for using deuterated compounds in drug development is the Kinetic
Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point
vibrational energy of the heavier deuterium isotope. Consequently, reactions involving the
cleavage of a C-D bond require higher activation energy and thus proceed at a slower rate.

In drug metabolism, cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By
replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism
can be significantly reduced. This can lead to:

e Improved pharmacokinetic profiles.
e Increased drug exposure and half-life.
» Reduced formation of potentially toxic metabolites.

I/ Labels for activation energies node [shape=none, fontcolor="#202124"]; label_Ea H
[label="Ea (C-H)", pos="1.2,2!"]; label _Ea_D [label="Ea (C-D)", pos="1.2,2.7!"]; }

Caption: The Kinetic Isotope Effect (KIE) slows reaction rates for C-D vs. C-H bonds.

Experimental Methodologies

Accurate determination of physicochemical properties is fundamental. The following section
details generalized protocols for key analyses.

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is
characteristic of a pure compound, while impurities typically depress the melting point and
broaden the range.
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Protocol: Capillary Method (e.g., using a Mel-Temp apparatus)

o Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-
walled capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed into the heating block of the melting point
apparatus.

e Rapid Determination: A preliminary rapid heating run (10-20°C/min) is often performed to find
an approximate melting range.

e Accurate Determination: A second sample is heated slowly, at a rate of 1-2°C per minute,
starting from a temperature approximately 15-20°C below the approximate melting point.

» Data Recording: The temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes liquid (completion) are recorded as the
melting range.
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Caption: Standard workflow for determining the melting point of a solid compound.
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Protocol: Static Gravimetric Method This method, as described for Fmoc-L-leucine, is a reliable
way to determine solubility in various solvents at different temperatures.

o Sample Addition: An excess amount of the solute (Fmoc-leucine) is added to a known mass
of the chosen solvent in a sealed vessel.

» Equilibration: The mixture is agitated in a thermostatically controlled water bath at a constant
temperature for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

o Sampling: After equilibration, the suspension is allowed to settle. A sample of the
supernatant (saturated solution) is carefully withdrawn using a pre-heated syringe fitted with
a filter to prevent the transfer of solid particles.

e Analysis: The mass of the withdrawn sample is accurately determined. The sample is then
dried under vacuum at a specified temperature until a constant weight is achieved. The mass
of the dissolved solute is calculated by subtracting the mass of the solvent.

» Calculation: The mole fraction solubility is calculated from the masses of the solute and
solvent.

o Temperature Variation: The process is repeated at different temperatures to generate a
solubility curve.

The pKa values of the ionizable groups (the a-carboxyl and a-amino groups) are crucial for
understanding the charge state of the molecule at a given pH.

Protocol: Potentiometric Titration

e Solution Preparation: A precise amount of the amino acid derivative is dissolved in a known
volume of deionized water or a suitable co-solvent if solubility is low.

« Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer.

« Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH), added in small, precise increments.
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o Data Collection: The pH of the solution is recorded after each addition of the titrant.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa values correspond to the pH at the midpoints of the buffering regions (the
flat portions of the curve). The first pKa (pKai) corresponds to the carboxyl group, and the
second (pKaz) to the amino group.

Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-L-leucine, both in its standard and deuterated forms, is a fundamental building block in
Fmoc-based SPPS. The physicochemical properties discussed here are critical for the success
of the synthesis cycle.
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Caption: The iterative deprotection-coupling cycle in Fmoc-SPPS.

Conclusion
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Deuterated Fmoc-L-leucine is a specialized reagent designed to leverage the kinetic isotope
effect for enhancing the metabolic stability of peptide-based drug candidates. While its core
physicochemical properties such as solubility and melting point are very similar to its non-
deuterated counterpart, the strategic incorporation of deuterium offers a powerful tool for
medicinal chemists to improve drug performance. The data and protocols presented in this
guide serve as a foundational resource for researchers working at the interface of peptide
synthesis, drug design, and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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